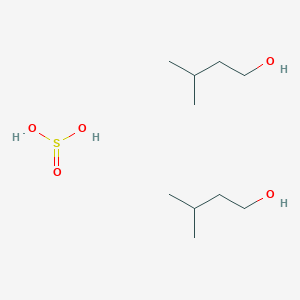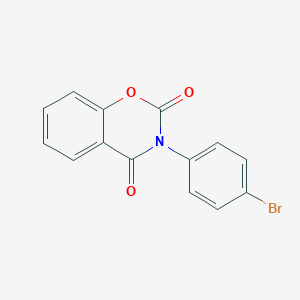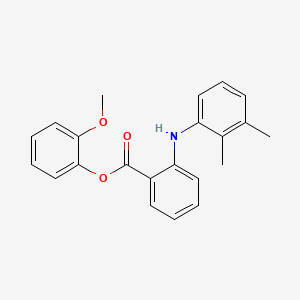
Anthranilic acid, N-2,3-xylyl-, o-methoxyphenyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Anthranilic acid, N-2,3-xylyl-, o-methoxyphenyl ester is a complex organic compound that belongs to the class of esters derived from anthranilic acid This compound is characterized by the presence of an ester functional group, which is formed by the reaction of anthranilic acid with o-methoxyphenol and N-2,3-xylyl substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of anthranilic acid, N-2,3-xylyl-, o-methoxyphenyl ester typically involves the esterification of anthranilic acid with o-methoxyphenol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product. Common acid catalysts used in this reaction include sulfuric acid and hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The reactants are fed into the reactor at controlled rates, and the reaction is carried out under elevated temperatures and pressures to achieve high conversion rates. The product is then purified using techniques such as distillation and recrystallization.
化学反应分析
Types of Reactions
Anthranilic acid, N-2,3-xylyl-, o-methoxyphenyl ester can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ester group can be reduced to form alcohols or other reduced derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ester group may yield carboxylic acids, while reduction may yield alcohols. Substitution reactions can lead to a variety of substituted aromatic compounds.
科学研究应用
Anthranilic acid, N-2,3-xylyl-, o-methoxyphenyl ester has several applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules. It is also used in the study of esterification and other organic reactions.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving esters. It is also used as a model compound for studying the metabolism of esters in biological systems.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to act as an anti-inflammatory or analgesic agent.
Industry: The compound is used in the production of various pharmaceuticals, agrochemicals, and other industrial products.
作用机制
The mechanism of action of anthranilic acid, N-2,3-xylyl-, o-methoxyphenyl ester involves its interaction with specific molecular targets and pathways. The ester group can be hydrolyzed by esterases to release anthranilic acid and o-methoxyphenol, which can then exert their biological effects. The compound may also interact with specific receptors or enzymes, leading to modulation of various biochemical pathways.
相似化合物的比较
Similar Compounds
Anthranilic acid: A precursor to the ester, with similar chemical properties but lacking the ester functional group.
Methyl anthranilate: An ester of anthranilic acid with a methyl group, used in flavorings and fragrances.
Ethyl anthranilate: Another ester of anthranilic acid, used in the synthesis of various organic compounds.
Uniqueness
Anthranilic acid, N-2,3-xylyl-, o-methoxyphenyl ester is unique due to the presence of both N-2,3-xylyl and o-methoxyphenyl substituents, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
20723-85-7 |
|---|---|
分子式 |
C22H21NO3 |
分子量 |
347.4 g/mol |
IUPAC 名称 |
(2-methoxyphenyl) 2-(2,3-dimethylanilino)benzoate |
InChI |
InChI=1S/C22H21NO3/c1-15-9-8-12-18(16(15)2)23-19-11-5-4-10-17(19)22(24)26-21-14-7-6-13-20(21)25-3/h4-14,23H,1-3H3 |
InChI 键 |
QAVPLSMHPGKHQO-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)NC2=CC=CC=C2C(=O)OC3=CC=CC=C3OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


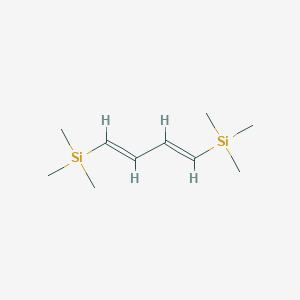




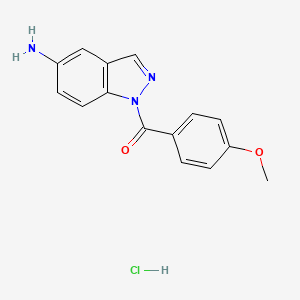
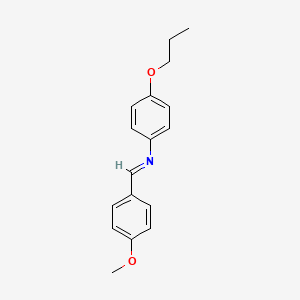
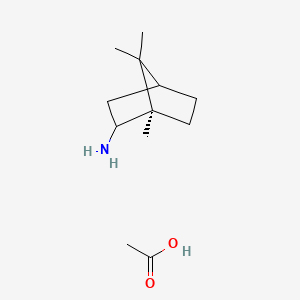
![Tris[4-(trifluoromethyl)phenyl]phosphane oxide](/img/structure/B14708892.png)
